molecular formula C23H15Cl2FN2O B5002144 2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide

2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide

Cat. No.: B5002144
M. Wt: 425.3 g/mol
InChI Key: FIAHVOUKUPWOOT-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methyl-4-quinolinecarboxamide” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has dichlorophenyl and fluorophenyl groups attached to it. These groups are aromatic and contain halogens, which can significantly affect the compound’s properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline backbone, followed by the introduction of the dichlorophenyl and fluorophenyl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings and halogens would likely result in a planar structure, with the halogens potentially involved in various interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of halogens could make it reactive towards nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the types of atoms it contains would all play a role. These properties could include its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it would interact with biological targets in the body to exert its effects. The exact mechanism would need to be determined through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further studies to fully characterize its properties, determine its potential uses, and assess its safety. This could involve laboratory experiments, computational modeling, and possibly clinical trials if it’s a drug candidate .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2FN2O/c1-13-21(23(29)27-16-9-7-15(26)8-10-16)18-4-2-3-5-20(18)28-22(13)17-11-6-14(24)12-19(17)25/h2-12H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAHVOUKUPWOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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